3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE
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Overview
Description
3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE typically involves the reaction of 2-thioquinazolinone with ethylating agents. One common method includes the use of diethyl sulfate in the presence of a mild base like potassium carbonate (K2CO3). The reaction can be carried out under solvent-free conditions using microwave irradiation or physical grinding, which are considered green and efficient methods .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of eco-friendly solvents and green chemistry principles is emphasized to minimize environmental impact. Techniques such as solid-phase synthesis and microwave-assisted reactions are preferred for their efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline.
Substitution: The ethylsulfanyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence. This inhibition is achieved by binding to the quorum sensing transcriptional regulator PqsR .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-3H-quinazolin-4-one
- 2-Benzylsulfanyl-3H-quinazolin-4-one
- 2-Phenylquinazolin-4(3H)-one
Uniqueness
3-CYCLOPENTYL-2-(ETHYLSULFANYL)QUINAZOLIN-4-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopentyl and ethylsulfanyl groups contribute to its enhanced antimicrobial properties and potential as a therapeutic agent .
Properties
IUPAC Name |
3-cyclopentyl-2-ethylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-19-15-16-13-10-6-5-9-12(13)14(18)17(15)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZWUJUORWGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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